2-cyclopentylbenzoic Acid
Overview
Description
2-cyclopentylbenzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid where a cyclopentyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial research .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
For instance, it is known to undergo β-oxidation, a process similar to fatty acid catabolism .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Action Environment
The action, efficacy, and stability of 2-cyclopentylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylbenzoic acid typically involves the reaction of 4-bromo-2-fluorobenzoic acid with cyclopentyl magnesium bromide. This reaction leads to the formation of 4-bromo-2-cyclopentylbenzoic acid. Subsequent lithium-halogen exchange and treatment with triisopropyl borate yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Derivatives such as cyclopentylbenzoic acid derivatives.
Reduction: Cyclopentylbenzyl alcohol.
Substitution: Various substituted cyclopentylbenzoic acids depending on the substituent introduced.
Scientific Research Applications
2-cyclopentylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, widely used as a food preservative and in medicinal applications.
Cyclopentylbenzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
2-cyclopentylbenzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-cyclopentylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGWESZAIJLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91495-66-8 | |
Record name | 2-cyclopentylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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